molecular formula C23H17ClN2O B6303375 2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine CAS No. 2067287-44-7

2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine

Cat. No. B6303375
CAS RN: 2067287-44-7
M. Wt: 372.8 g/mol
InChI Key: HJNKPRCIXCSDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine is a synthetic molecule that has been studied for its potential applications in several fields of scientific research. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has been studied for its potential applications in several fields of scientific research. It has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of thymidylate, a precursor of DNA synthesis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been studied as a potential inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics and carcinogens.

Mechanism of Action

2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine acts as an inhibitor of the enzymes DHFR, AChE, and GST by binding to the active site of the enzyme and blocking its activity. The binding of the molecule to the enzyme is facilitated by hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been studied for its potential effects on the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, it has been studied for its potential effects on apoptosis, cell proliferation, and inflammation.

Advantages and Limitations for Lab Experiments

2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it is relatively nontoxic and has a low potential for causing adverse side effects. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can limit its bioavailability. Additionally, its mechanism of action is not well-understood, which can limit its efficacy.

Future Directions

2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several potential future directions of research. These include further investigation into its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential applications as an inhibitor of enzymes involved in the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, further research could be conducted into its potential as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Finally, further research could be conducted into the development of more effective and selective synthesis methods for the molecule.

Synthesis Methods

2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine can be synthesized using a variety of methods, such as the Biginelli reaction, the Ugi reaction, the Passerini reaction, and the Mannich reaction. The Biginelli reaction is a three-component condensation reaction that involves the reaction of an aldehyde, an aryl ketone, and an α-amino acid. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an isocyanide, an aryl ketone, and an amine. The Passerini reaction is a three-component reaction that involves the reaction of an aldehyde, an isocyanide, and an aryl ketone. The Mannich reaction is a three-component reaction that involves the reaction of an aldehyde, an amine, and an acid chloride.

properties

IUPAC Name

4-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c1-27-20-12-10-16(11-13-20)21-15-22(18-8-5-9-19(24)14-18)26-23(25-21)17-6-3-2-4-7-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNKPRCIXCSDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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